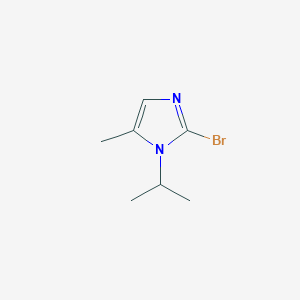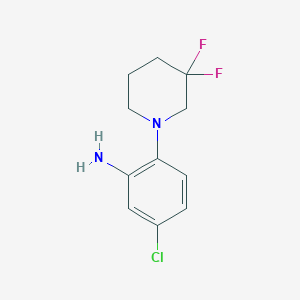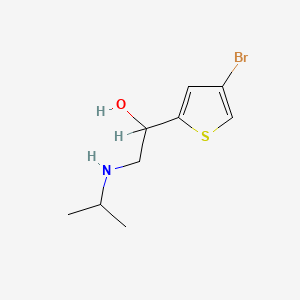![molecular formula C22H26N2O2 B13938041 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one CAS No. 63200-44-2](/img/structure/B13938041.png)
3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one is a complex organic compound featuring a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The presence of the 8-azabicyclo[3.2.1]octane scaffold is a key feature that contributes to its interesting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, which include the use of specific reagents and conditions to ensure high yield and purity . The process often requires careful control of reaction parameters such as temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as hydroxyl and ketone.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like halides or amines .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the development of novel pesticides due to its nematicidal activity .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, influencing various physiological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other members of the tropane alkaloid family, such as atropine and scopolamine . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure .
Uniqueness: What sets 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one apart is its specific combination of functional groups, which confer unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63200-44-2 |
|---|---|
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-23-14-19-12-13-20(15-23)24(19)21(26)22(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20,25H,12-16H2,1H3 |
Clave InChI |
OCAKLJJBSJLFGA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(C1)N2C(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)


